molecular formula C19H36O5 B14322691 Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-67-3

Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B14322691
CAS No.: 109123-67-3
M. Wt: 344.5 g/mol
InChI Key: DFFWXYPOSUQSMQ-UHFFFAOYSA-N
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Description

Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: is a complex organic compound known for its unique structure and properties This compound features a dodecyl chain attached to a carbonic acid ester, which is further linked to a 3,4,4-trimethyl-1,2-dioxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps:

    Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the reaction of suitable precursors under controlled conditions. For instance, the reaction of a ketone with a peroxide in the presence of a catalyst can yield the dioxetane ring.

    Esterification: The dodecyl chain is introduced through an esterification reaction. This involves reacting dodecanol with carbonic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.

    Coupling: The final step involves coupling the dioxetane ring with the dodecyl ester. This can be achieved through a nucleophilic substitution reaction where the dioxetane moiety is introduced to the ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxetane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its chemiluminescent properties, which are useful in analytical techniques and sensors.

Biology

In biological research, it can be used as a probe to study oxidative stress and other biochemical processes.

Medicine

Industry

In the industrial sector, it can be used in the development of new materials and coatings that require specific chemical properties.

Mechanism of Action

The mechanism by which carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects is primarily through its ability to undergo chemiluminescent reactions. The dioxetane ring, upon decomposition, releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, dodecyl methyl ester
  • Carbonic acid, dodecyl ethyl ester
  • Carbonic acid, dodecyl propyl ester

Uniqueness

What sets carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart is the presence of the dioxetane ring, which imparts unique chemiluminescent properties not found in the other similar compounds. This makes it particularly valuable in applications requiring light emission, such as in sensors and imaging technologies.

Properties

CAS No.

109123-67-3

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

dodecyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate

InChI

InChI=1S/C19H36O5/c1-5-6-7-8-9-10-11-12-13-14-15-21-17(20)22-16-19(4)18(2,3)23-24-19/h5-16H2,1-4H3

InChI Key

DFFWXYPOSUQSMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)OCC1(C(OO1)(C)C)C

Origin of Product

United States

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